molecular formula C24H17Cl3N4O2 B12023014 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12023014
M. Wt: 499.8 g/mol
InChI Key: WYLPOCBWZNGIDO-XODNFHPESA-N
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Description

3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, chlorobenzyl groups, and a dichlorophenyl moiety. Its molecular formula is C24H17Cl3N4O2, and it has a molecular weight of 499.788 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 4-hydroxybenzaldehyde to form 4-[(4-chlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. The final step involves the condensation of this hydrazone with 2,4-dichlorobenzaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of chlorobenzyl and dichlorophenyl groups may enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups and its potential biological activities. The presence of both chlorobenzyl and dichlorophenyl groups may confer unique properties, such as enhanced stability and specific interactions with biological targets .

Properties

Molecular Formula

C24H17Cl3N4O2

Molecular Weight

499.8 g/mol

IUPAC Name

3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H17Cl3N4O2/c25-18-6-1-15(2-7-18)14-33-20-9-4-16(5-10-20)22-12-23(30-29-22)24(32)31-28-13-17-3-8-19(26)11-21(17)27/h1-13H,14H2,(H,29,30)(H,31,32)/b28-13+

InChI Key

WYLPOCBWZNGIDO-XODNFHPESA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=C(C=C(C=C4)Cl)Cl)Cl

Origin of Product

United States

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